1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is a chemical compound with the CAS Number: 171084-93-8 . It has a molecular weight of 194.66 and its IUPAC name is 1,2,3,4-tetrahydro-6-isoquinolinecarbonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride is 1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H .Physical And Chemical Properties Analysis
This compound is a white to yellow to brown solid . and should be stored in a refrigerator . The shipping temperature is room temperature .Scientific Research Applications
Synthesis of Alkaloids and Natural Products
1,2,3,4-Tetrahydroisoquinoline derivatives serve as starting materials or intermediates in the synthesis of various natural products and alkaloids. For example, they have been used in the synthesis of lamellarin G trimethyl ether and lamellarin U, highlighting their importance in the efficient introduction of acid-sensitive protecting groups under conditions that are less harsh than those required for classical reactions like the Bischler-Napieralski reaction (J. Liermann & T. Opatz, 2008).
Heterocyclic Chemistry
These compounds are also pivotal in the synthesis of a wide range of heterocyclic compounds, which are crucial for drug development. For instance, the reactivity of tetrahydroisoquinoline derivatives towards various reagents has been studied to synthesize tetrahydropyrimido[4,5-b]-quinoline derivatives, further demonstrating their versatility in creating compounds with potential antimicrobial activity (Y. M. Elkholy & M. A. Morsy, 2006).
Asymmetric Synthesis and Catalysis
In the field of asymmetric synthesis, these derivatives are essential for the enantioselective synthesis of compounds. A noteworthy application is in the preparation of benzylisoquinolines and tetrahydroprotoberberines, crucial structures in various bioactive molecules and pharmaceuticals, showcasing the role of tetrahydroisoquinoline derivatives in facilitating asymmetric transfer hydrogenation (Nancy Blank & T. Opatz, 2011).
Electrocatalytic Applications
Furthermore, derivatives of tetrahydroisoquinoline have been explored for their potential in electrocatalytic applications, such as the reduction of carbon dioxide, showcasing their utility beyond pharmaceuticals and into materials science and environmental chemistry (A.G.M.Mostafa Hossain, T. Nagaoka, & K. Ogura, 1997).
Novel Synthetic Methodologies
The chemical framework of tetrahydroisoquinoline derivatives enables the development of novel synthetic methodologies. For example, the one-pot synthesis of substituted cinnoline and benzo[h]cinnoline derivatives from these precursors demonstrates the compound's role in creating complex heterocyclic systems, which could have implications in drug discovery and development (M. A. Gomaa, 2003).
Safety And Hazards
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-6-carbonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-1-2-10-7-12-4-3-9(10)5-8;/h1-2,5,12H,3-4,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJDPVBTMLJVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626582 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride | |
CAS RN |
171084-93-8 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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